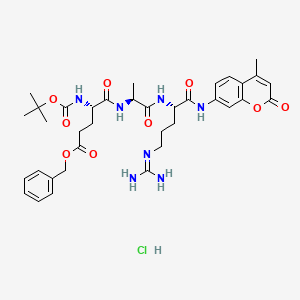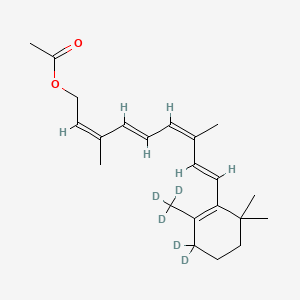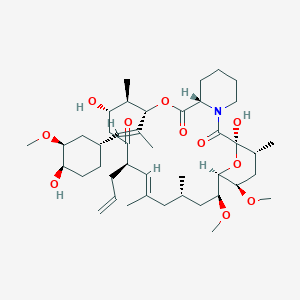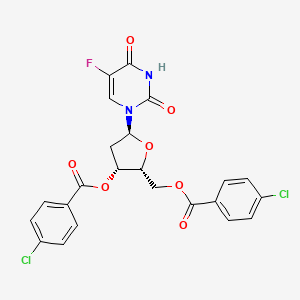
Trandolapril Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Trandolapril Benzyl Ester is synthesized through a complex series of chemical reactions starting from hexahydrophthalic anhydride. The process involves several steps including alcoholysis, resolution, reduction, cyclization, ammonolysis, Hofmann reaction, cyanomethylation, benzoylation, methsulphonylation, and hydrolysis (Shi Hui-lin, 2007). Another method starts from cyclohexanone and acrylonitrile, leading to the key intermediate, Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride (Wang Junfang, 2012).
Molecular Structure Analysis
The molecular structure of Trandolapril Benzyl Ester, as a derivative of Trandolapril, contains an octahydroindole-based backbone, which is crucial for its activity as an ACE inhibitor. The structure of trandolapril has been elucidated through crystallographic studies, revealing an orthorhombic lattice (J. Reid, J. Kaduk, M. Vickers, 2016).
Chemical Reactions and Properties
Trandolapril Benzyl Ester's chemical properties are defined by its ability to undergo enzymatic hydrolysis in the liver to its active form, trandolaprilat. This transformation is essential for its pharmacological activity as an ACE inhibitor. The molecule's chemical stability and reactivity, especially under various stress conditions, have been thoroughly investigated to ensure its efficacy and safety (M. Dendeni, N. Cimetière, A. Amrane, N. Hamida, 2012).
Physical Properties Analysis
The physical properties of Trandolapril Benzyl Ester, such as solubility, melting point, and crystal structure, have been characterized to facilitate its formulation and delivery in pharmaceutical applications. Its solubility in various solvents and its stability under different temperatures and pH conditions are crucial for its pharmacokinetic profile.
Chemical Properties Analysis
The chemical properties of Trandolapril Benzyl Ester, including its reactivity, hydrolysis to the active metabolite trandolaprilat, and interaction with ACE, contribute to its antihypertensive effects. The stereoselective synthesis of Trandolapril Benzyl Ester highlights the importance of its enantiopurity for its biological activity and efficacy (Slim Chiha, Matthias Spilles, J. Neudörfl, H. Schmalz, 2019).
Wissenschaftliche Forschungsanwendungen
Overview of Trandolapril
Trandolapril, a non-sulfhydryl prodrug, is metabolized in the liver to its active diacid, trandolaprilat, which inhibits the angiotensin-converting enzyme (ACE). It shares pharmacodynamic properties with other ACE inhibitors, showing beneficial effects on hemodynamic and cardiac parameters in patients with essential hypertension. Trandolapril effectively controls blood pressure over 24 hours with a similar efficacy to other antihypertensive agents such as atenolol, enalapril, and lisinopril. Its tolerability profile is akin to other ACE inhibitors, with most adverse events being mild and transient, and without negative effects on carbohydrate and lipid metabolism. Thus, trandolapril presents a viable treatment option for essential hypertension and may hold cardioprotective potential following myocardial infarction, pending further clinical trials (Wiseman & McTavish, 1994).
Trandolapril in Combination Therapy
Trandolapril, when combined with verapamil sustained release, has shown efficacy in treating essential hypertension, particularly in patients requiring multiple agents to achieve blood pressure targets. This combination has been as effective as atenolol-based treatment in reducing cardiovascular risks in patients with hypertension and coronary artery disease (CAD), as demonstrated in the INVEST study. Trandolapril/verapamil SR is more effective than monotherapy with either component and is well-tolerated. Additionally, in patients with type 2 diabetes, this combination has delayed the onset of microalbuminuria, indicating its effectiveness in hypertension management, including those with CAD or diabetes (Reynolds, Wagstaff, & Keam, 2005).
Analytical Methods Development
Analytical methods for estimating trandolapril and verapamil in combination, among other drugs in pharmaceutical formulations, have been developed and validated, highlighting the importance of accurate dosage and quality control in therapeutic applications. These methods include High Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, ensuring precise, accurate, and linear measurements according to ICH guidelines, critical for maintaining the efficacy and safety of these medications in clinical use (G. C., Dyade, & Jadhav, 2019).
Insights from the INVEST Study
The INVEST study provides valuable insights into managing hypertension, particularly in patients with CAD, using combination therapy strategies. Preliminary data suggest that the regimen utilized in INVEST, including trandolapril, has been successful in controlling blood pressure more effectively than other studies, emphasizing the significance of combination therapy in achieving contemporary blood pressure targets and improving patient outcomes (Kolloch, 2001).
Wirkmechanismus
Safety and Hazards
When pregnancy is detected, discontinue trandolapril as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling Trandolapril .
Zukünftige Richtungen
There are ongoing efforts to improve the synthesis process of Trandolapril. For instance, an improved process for the preparation of highly pure Trandolapril has been proposed . Additionally, there is increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance .
Eigenschaften
IUPAC Name |
benzyl (2R,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O5/c1-3-37-30(35)26(19-18-23-12-6-4-7-13-23)32-22(2)29(34)33-27-17-11-10-16-25(27)20-28(33)31(36)38-21-24-14-8-5-9-15-24/h4-9,12-15,22,25-28,32H,3,10-11,16-21H2,1-2H3/t22-,25-,26-,27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROPPNGEPNCIGO-CPFCZLQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trandolapril Benzyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
